molecular formula C16H12N2O4 B8397523 2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione CAS No. 208589-94-0

2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione

Cat. No. B8397523
M. Wt: 296.28 g/mol
InChI Key: FDVCTINDKIGNPC-UHFFFAOYSA-N
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Patent
US06121283

Procedure details

To a suspension of the diacid (9) (55 g, 0.244 mole) in acetic acid (550 mL) was added benzylamine (28.91 g, 0.27 mole). The reaction was heated to 115° C. for 18 hrs., cooled to 25° C., water was added (450 mL), the contents stirred for 2 hrs., and the product filtered off as a white solid. The product was washed with water (400 mL) and vacuum dried to give 59.51 g (82%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28.91 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O)([OH:3])=O.[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>C(O)(=O)C>[CH2:17]([N:24]1[C:1](=[O:3])[CH2:4][C:5]2[C:6](=[CH:10][CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=2)[C:7]1=[O:9])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
28.91 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the contents stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
, cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
, and the product filtered off as a white solid
WASH
Type
WASH
Details
The product was washed with water (400 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 59.51 g (82%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=C(C=C2CC1=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.